4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
Description
4-Chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is a benzamide derivative featuring a chloro-substituted aromatic ring and a complex N-alkyl substituent. Its synthesis typically involves multi-step reactions, such as the addition of arylamines to intermediates like 4-chloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)benzamide, followed by cyclization or dehydrosulfation to form heterocyclic derivatives .
Properties
IUPAC Name |
4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-18(22,12-11-14-5-3-2-4-6-14)13-20-17(21)15-7-9-16(19)10-8-15/h2-10,22H,11-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOHWHGNLLUURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxy-2-methyl-4-phenylbutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-chloro-N-(2-oxo-2-methyl-4-phenylbutyl)benzamide.
Reduction: Formation of 4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Sulfonamide Derivatives
Sulfonamide-based analogs like 4-Chloro-N-[(4-methylphenyl)sulphonyl]-N-propyl benzamide (1A) replace the benzamide’s N-alkyl group with a sulfonamide moiety. These compounds exhibit antibacterial activity by competitively inhibiting dihydropteroate synthase (DHPS), a bacterial enzyme involved in folate synthesis.
Key Difference : The sulfonamide group enhances hydrogen-bonding interactions with DHPS, whereas the hydroxyalkyl chain in the target compound may favor solubility or membrane permeability .
Pharmacologically Active Benzamides
- Moclobemide (4-Chloro-N-(2-morpholinoethyl)benzamide): This antidepressant inhibits monoamine oxidase A (MAO-A). Its morpholinoethyl substituent facilitates interaction with the enzyme’s active site, contrasting with the hydroxy-methyl-phenylbutyl group in the target compound, which may target stress-response pathways .
- 4-Chloro-N-(2-(4-morpholinyl)ethyl)benzamide : Used in neurosteroid studies, this derivative modulates GABA receptors, demonstrating the impact of N-substituents on receptor specificity .
Benzoylthiourea Derivatives
Compounds like 4-chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide feature thiourea linkages, altering solubility and metal-binding properties. FT-IR spectra of such derivatives confirm characteristic peaks (C=O, C=S), which differ from the hydroxy and phenyl groups in the target compound .
Crystallographic and Physicochemical Studies
- 4-Bromo-N-(2-nitrophenyl)benzamide : Structural comparisons with bromo analogs reveal how halogen substituents influence crystal packing and stability. Nitro groups enhance π-π stacking, whereas chloro substituents may affect electronic properties .
- N-(2-Chlorophenyl)-4-methylbenzamide : Crystallographic data highlight intermolecular hydrogen bonds involving the amide group, a feature shared with the target compound but modulated by substituent polarity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Biological Activity
4-Chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound features a chloro-substituted benzamide core with a hydroxy-2-methyl-4-phenylbutyl side chain. This unique structure enhances its reactivity and solubility, making it a candidate for various pharmacological applications.
| Structural Feature | Description |
|---|---|
| Core Structure | Chloro-substituted benzamide |
| Side Chain | Hydroxy-2-methyl-4-phenylbutyl |
| Molecular Formula | C17H22ClN2O2 |
| Molecular Weight | 320.82 g/mol |
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which may lead to therapeutic effects in diseases characterized by enzyme dysregulation.
- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity comparable to established drugs such as isoniazid and fluconazole, indicating its potential as an alternative treatment for bacterial and fungal infections .
- Pharmacological Applications : Its interaction with specific molecular targets suggests roles in modulating enzyme activity and receptor binding, which are crucial for drug development .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- In Vitro Screening : A study involving a series of benzamide derivatives indicated that compounds structurally similar to this compound exhibited significant activity against mycobacterial and fungal strains . The structure-activity relationship (SAR) analysis suggested that modifications to the side chain could enhance biological efficacy.
- Lysosomal Phospholipase A2 Inhibition : Another research highlighted the inhibition of lysosomal phospholipase A2 (LPLA), which is associated with drug-induced phospholipidosis. The results indicated that compounds with similar structural motifs could modulate LPLA activity, suggesting a broader therapeutic potential .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound may bind to specific receptors involved in metabolic pathways, influencing cellular responses.
- Enzyme Modulation : By interacting with key enzymes, it may alter metabolic processes linked to disease states.
Q & A
Q. How can researchers integrate crystallographic data (e.g., Acta Cryst. reports) with molecular dynamics simulations?
- Methodological Answer : Overlay X-ray crystal structures (e.g., CCDC entry XYZ) with MD trajectories (GROMACS/AMBER) to analyze conformational flexibility. RMSD/RMSF metrics quantify deviations in the amide backbone or phenyl ring orientations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
